N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine
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Overview
Description
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is an organic compound belonging to the quinazoline family This compound is characterized by its complex structure, which includes a quinazoline core substituted with phenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and dimethylphenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
- N-(2,6-dimethylphenyl)-3-phenylquinazolin-2-amine
Uniqueness
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core
Biological Activity
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities. The structural diversity in these compounds allows for the modulation of their biological effects through various substitutions on the quinazoline core.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : A derivative of quinazoline demonstrated an EC50 value of 2 nM in apoptosis induction assays, highlighting the potential efficacy of this compound class in cancer therapy .
Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant properties. In animal models, it showed significant activity against seizures induced by various chemical agents.
Research Findings : In a study using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, certain analogs exhibited superior anticonvulsant activity compared to traditional treatments like Phenytoin .
Comparative Analysis with Other Quinazolines
The biological activity of this compound can be compared with other quinazoline derivatives to highlight its unique properties.
Compound Name | Biological Activity | EC50/IC50 Values | Notes |
---|---|---|---|
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Anticancer | 2 nM | Potent apoptosis inducer |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | Anticonvulsant | 30 mg/kg (effective dose) | Effective in MES and PTZ tests |
This compound | Anticancer/Anticonvulsant | TBD | Potential dual-action compound |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can significantly influence its biological activity.
Synthetic Route Example
- Formation of 2-Aminobenzamide : Reacting anthranilic acid with an appropriate amine.
- Cyclization : Using suitable aldehydes or ketones to form the quinazoline core.
- Substitution Reactions : Introducing various substituents to enhance biological activity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3/c1-15-12-13-20-19(14-15)22(18-10-5-4-6-11-18)26-23(24-20)25-21-16(2)8-7-9-17(21)3/h4-14H,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUULPPVNPQZAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.